molecular formula C24H22FN5O2 B2870583 8-(2-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899987-60-1

8-(2-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2870583
CAS RN: 899987-60-1
M. Wt: 431.471
InChI Key: FWROSHXIJFCCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H22FN5O2 and its molecular weight is 431.471. The purity is usually 95%.
BenchChem offers high-quality 8-(2-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

A structurally similar compound, 9-cyclopentyl-n(8)-(2-fluorophenyl)-n(2)-(4-methoxyphenyl)-9h-purine-2,8-diamine, is known to inhibit the action of c-jun n-terminal kinase .

Mode of Action

Based on the structurally similar compound mentioned above, it can be inferred that it might interact with its target by inhibiting its action .

Biochemical Pathways

Given its potential role as a kinase inhibitor , it could be involved in regulating various cellular processes, including cell growth, differentiation, and apoptosis.

Result of Action

As a potential kinase inhibitor , it could potentially regulate various cellular processes, including cell growth, differentiation, and apoptosis.

properties

IUPAC Name

6-(2-fluorophenyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2/c1-16-15-29-20-21(26-23(29)30(16)19-13-7-6-12-18(19)25)27(2)24(32)28(22(20)31)14-8-11-17-9-4-3-5-10-17/h3-7,9-10,12-13,15H,8,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWROSHXIJFCCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4F)N(C(=O)N(C3=O)CCCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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